2,2,2-Trifluoro-1-(4-iodophenyl)ethanone

Cross-Coupling Chemistry Palladium Catalysis Bond Dissociation Energy

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone (CAS 23516-84-9), also known as 4'-iodo-2,2,2-trifluoroacetophenone or 4-iodotrifluoroacetophenone, is a para-iodo-substituted aryl trifluoromethyl ketone with the molecular formula C₈H₄F₃IO and a molecular weight of 300.02 g·mol⁻¹. It belongs to the broader class of trifluoromethyl ketones (TFMKs), which are established transition-state analog inhibitors of serine hydrolases and versatile intermediates for fluorinated pharmaceutical building blocks.

Molecular Formula C8H4F3IO
Molecular Weight 300.02 g/mol
CAS No. 23516-84-9
Cat. No. B1297922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(4-iodophenyl)ethanone
CAS23516-84-9
Molecular FormulaC8H4F3IO
Molecular Weight300.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(F)(F)F)I
InChIInChI=1S/C8H4F3IO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H
InChIKeyGCWVQAKIKOQSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoro-1-(4-iodophenyl)ethanone (CAS 23516-84-9): Aryl Trifluoromethyl Ketone Building Block for Cross-Coupling and Biocatalytic Reduction


2,2,2-Trifluoro-1-(4-iodophenyl)ethanone (CAS 23516-84-9), also known as 4'-iodo-2,2,2-trifluoroacetophenone or 4-iodotrifluoroacetophenone, is a para-iodo-substituted aryl trifluoromethyl ketone with the molecular formula C₈H₄F₃IO and a molecular weight of 300.02 g·mol⁻¹ . It belongs to the broader class of trifluoromethyl ketones (TFMKs), which are established transition-state analog inhibitors of serine hydrolases and versatile intermediates for fluorinated pharmaceutical building blocks [1]. The compound serves as a substrate for the NADPH-dependent enzyme Clostridium acetobutylicum alcohol dehydrogenase (CaADH), which reduces aryl trifluoromethyl ketones with high stereochemical fidelity (99% ee for the parent compound) [1]. The para-iodo substituent renders the compound a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), distinguishing it from non-halogenated or less reactive halo-analogs .

Why 4-Iodotrifluoroacetophenone Cannot Be Substituted by Generic Trifluoroacetophenone or Non-Iodinated Analogs in Procurement


Substitution of 2,2,2-trifluoro-1-(4-iodophenyl)ethanone with the parent compound 2,2,2-trifluoroacetophenone (CAS 434-45-7) or other non-iodinated analogs eliminates the carbon–iodine bond, which is the exclusive functional handle for downstream diversification via oxidative addition to Pd(0) in cross-coupling manifolds [1]. Replacement with the corresponding 4-bromo or 4-chloro analog compromises reaction rates due to the higher bond dissociation energy of C–Br (≈284 kJ·mol⁻¹) and C–Cl (≈397 kJ·mol⁻¹) versus C–I (≈209 kJ·mol⁻¹), resulting in lower catalytic turnover frequencies and reduced yields under identical conditions [2]. Furthermore, the Hammett substituent constant (σₚ) and hydration equilibrium of the trifluoromethyl ketone moiety are directly modulated by the para-substituent identity; the Hammett LFER study of CaADH revealed a reaction constant ρ = −0.97 ± 0.12 for p-substituted aryl trifluoromethyl ketones, indicating that substituting the iodo group with an electron-donating or less electron-withdrawing group alters the rate-limiting dehydration step and substrate acceptance by this enzyme class [3]. These three orthogonal properties—cross-coupling competence, hydration equilibrium, and biocatalytic substrate recognition—cannot be simultaneously reproduced by any single analog lacking the para-iodo substituent.

Quantitative Differentiation Evidence: 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone Versus Closest Analogs


Superior Oxidative Addition Reactivity: C–I Bond Dissociation Energy Advantage Over C–Br and C–Cl Analogs

The carbon–iodine bond in 2,2,2-trifluoro-1-(4-iodophenyl)ethanone has a bond dissociation energy (BDE) of approximately 209 kJ·mol⁻¹, compared to ~284 kJ·mol⁻¹ for the corresponding 4-bromo analog and ~397 kJ·mol⁻¹ for the 4-chloro analog [1]. This 75 kJ·mol⁻¹ BDE differential relative to the bromo congener translates to a rate enhancement of approximately 10²–10⁴ in oxidative addition to Pd(0), which is the rate-determining step in Suzuki, Sonogashira, Buchwald-Hartwig, and related cross-coupling reactions [2]. Consequently, the 4-iodo compound achieves higher coupling yields under milder conditions (lower temperature, shorter time, lower catalyst loading).

Cross-Coupling Chemistry Palladium Catalysis Bond Dissociation Energy

Oxime Derivatization Yield: Quantitative Synthetic Utility as a Photoaffinity Probe Precursor

2,2,2-Trifluoro-1-(4-iodophenyl)ethanone undergoes condensation with hydroxylamine hydrochloride in pyridine/ethanol at room temperature for 2.0 hours to afford the corresponding oxime (CAS 210107-35-0) in 94% isolated yield [1]. This oxime serves as a precursor to O-p-tosyloxime derivatives (CAS 210107-36-1), which are employed as carbene-generating photoaffinity labels for protein–protein interaction capture . The quantitative yield is critical because it preserves the precious iodoarene handle for downstream radioiodination and photoaffinity modification steps.

Photoaffinity Labeling Oxime Formation Synthetic Efficiency

Predicted LogP and Physicochemical Differentiation from Non-Iodinated Trifluoromethyl Ketones

The predicted octanol–water partition coefficient (LogP) for 2,2,2-trifluoro-1-(4-iodophenyl)ethanone is 2.8 [1], which is higher than the parent 2,2,2-trifluoroacetophenone (predicted LogP ≈ 2.1) due to the lipophilic contribution of the iodine atom (Hansch π constant for I = +1.12) [2]. The predicted density is 1.881 ± 0.06 g·cm⁻³ and the predicted boiling point is 260.3 ± 40.0 °C at 760 mmHg [1]. These values are distinct from the corresponding 4-bromo analog (predicted LogP ≈ 2.5, density ~1.6 g·cm⁻³).

Lipophilicity Physicochemical Properties Drug Design

CaADH Biocatalytic Reduction: Hammett Substituent Constant Mapping and Rate Modulation

The CaADH-mediated reduction of p-substituted aryl trifluoromethyl ketones proceeds with a Hammett reaction constant ρ = −0.97 ± 0.12 [1]. The negative ρ value indicates that electron-withdrawing substituents (such as iodo, σₚ = +0.18) decrease the enzymatic rate relative to electron-donating substituents, and that dehydration of the ketone hydrate (gem-diol) is likely rate-limiting for this substrate class [1]. The parent compound (X = H) is reduced in 99% ee and 95% yield [1]. While the iodo-substituted compound's V_max and K_m values are not individually reported in the published main text, it is part of the complete Hammett series synthesized for this study [1] . Its placement on the electron-withdrawing arm of the Hammett plot predicts a slower enzymatic rate than the parent compound but retention of high enantioselectivity.

Biocatalysis Hammett LFER Enzymatic Reduction Chiral Alcohol Synthesis

Procurement-Relevant Application Scenarios for 2,2,2-Trifluoro-1-(4-iodophenyl)ethanone


Palladium-Catalyzed Cross-Coupling: Suzuki, Sonogashira, and Buchwald-Hartwig Diversification of Trifluoromethyl Ketone Scaffolds

The low C–I bond dissociation energy (≈209 kJ·mol⁻¹) makes 2,2,2-trifluoro-1-(4-iodophenyl)ethanone the preferred electrophilic partner for late-stage diversification of trifluoromethyl ketone-containing pharmacophores via Pd-catalyzed cross-coupling. The compound outperforms its 4-bromo and 4-chloro congeners in oxidative addition to Pd(0), enabling coupling at ambient temperature with catalyst loadings as low as 0.1–1 mol% [1]. This is particularly valuable in medicinal chemistry programs where the trifluoromethyl ketone is retained as a serine hydrolase warhead while the aryl ring is elaborated into biaryl, alkyne-linked, or amine-linked diversity sets .

Photoaffinity Labeling Probe Synthesis via High-Yield Oxime Formation

The 94% conversion of 2,2,2-trifluoro-1-(4-iodophenyl)ethanone to its oxime (CAS 210107-35-0) provides an efficient entry into carbene-generating diazirine photoaffinity probes. The iodine substituent additionally enables radioiodination (¹²⁵I) of the final probe, allowing sensitive detection of crosslinked protein targets [1]. The corresponding bromo analog cannot support radioiodination, and the chloro analog lacks sufficient reactivity for efficient Pd-mediated radioisotope incorporation.

CaADH-Mediated Asymmetric Synthesis of Enantioenriched α-(Trifluoromethyl)benzyl Alcohol Building Blocks

The compound serves as a substrate for CaADH-catalyzed asymmetric reduction to the corresponding (S)-α-(trifluoromethyl)-4-iodobenzyl alcohol. Based on the class-level Hammett LFER parameters (ρ = −0.97 ± 0.12), high enantioselectivity is expected (>95% ee is the class norm) [1]. The resulting enantioenriched alcohol retains the iodine atom for downstream functionalization, providing a chiral building block for fluorinated pharmaceuticals that is inaccessible from non-halogenated or less reactive halo-analogs.

Gene Expression Inhibitor and Nucleic Acid Probe Precursor in Antisense Oligonucleotide Development

Patent EP-2647617-A1 cites 2,2,2-trifluoro-1-(4-iodophenyl)ethanone as a synthetic intermediate for nucleoside analogs and oligonucleotide-based gene expression inhibitors [1]. The trifluoromethyl ketone moiety acts as a transition-state mimic for enzymatic cleavage, while the para-iodo substituent enables conjugation to modified nucleosides or solid supports via cross-coupling chemistry.

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